5-(Benzyloxy)-N-ethyl-2-nitroaniline
Overview
Description
5-(Benzyloxy)-N-ethyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group at the 5-position, an ethyl group at the nitrogen atom, and a nitro group at the 2-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-N-ethyl-2-nitroaniline typically involves the following steps:
Nitration: The nitration of aniline derivatives is a common method to introduce a nitro group. In this case, nitration of 5-(benzyloxy)-N-ethylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-(Benzyloxy)-N-ethyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-(Benzyloxy)-N-ethyl-2-nitroaniline can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-N-ethyl-2-nitroaniline and its derivatives depends on the specific application and target
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
5-(Benzyloxy)-N-methyl-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group.
5-(Benzyloxy)-N-propyl-2-nitroaniline: Similar structure with a propyl group instead of an ethyl group.
Uniqueness:
Ethyl Group: The presence of an ethyl group at the nitrogen atom may confer unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Benzyloxy Group: The benzyloxy group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
N-ethyl-2-nitro-5-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-16-14-10-13(8-9-15(14)17(18)19)20-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUNSVJPHEFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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